molecular formula C18H17N3O2S B2799823 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034350-32-6

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2799823
CAS RN: 2034350-32-6
M. Wt: 339.41
InChI Key: WKFKXHIANVURSS-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as OPE, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. OPE is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Diego. Since then, OPE has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Scientific Research Applications

Antimicrobial Applications

Oxadiazole derivatives have shown significant antimicrobial activity. Studies have synthesized new oxadiazole compounds derived from phenylpropionohydrazides, demonstrating their effectiveness against bacterial strains like S. aureus and P. aeruginosa, with specific compounds showing enhanced activity due to para-substitution on the phenyl ring (Fuloria et al., 2009). Additionally, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives were synthesized, exhibiting significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating the potential for 1,3,4-oxadiazole nucleus to increase antimicrobial activity (Salimon et al., 2011).

Antiviral Applications

Oxadiazole compounds have also been identified as potent inhibitors of HIV-1 replication. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and found to inhibit HIV-1 replication, with specific derivatives showing promising activity and low cytotoxicity (Che et al., 2015). Another study synthesized new oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives, showing potential antiviral activity against various viruses, indicating the broad-spectrum antiviral potential of oxadiazole derivatives (Albratty et al., 2019).

Anticancer Applications

The synthesis of oxadiazole derivatives has been directed towards anticancer applications as well. Compounds such as 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone and its derivatives were synthesized and showed promising antitumor activities against MCF-7 tumor cells, suggesting the potential use of oxadiazole derivatives as anti-breast cancer agents (Mahmoud et al., 2021). Another study synthesized and characterized novel derivatives of 1,3,4-oxadiazole compounds, which displayed good cytotoxicity on Caco-2 cell lines, indicating their potential as effective anticancer agents (Adimule et al., 2014).

Optoelectronic and Sensing Applications

Oxadiazole derivatives have been explored for their optoelectronic properties and sensing capabilities. Photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives highlighted their potential in photonic, sensor, and optoelectronic devices due to their favorable electronic properties (Naik et al., 2019). Furthermore, fluorescence quenching studies of thiophene substituted oxadiazoles for aniline sensing demonstrated their potential as sensors for detecting aniline through fluorescence quenching mechanisms, showcasing the versatile applications of oxadiazole derivatives beyond pharmaceutical uses (Naik & Khazi, 2018).

properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(9-14-7-4-8-24-14)21-10-15(13-5-2-1-3-6-13)16(11-21)18-19-12-23-20-18/h1-8,12,15-16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKXHIANVURSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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